molecular formula C8H22Cl2N3O5P B1678294 Palifosfamide tromethamine CAS No. 1070409-31-2

Palifosfamide tromethamine

Cat. No. B1678294
M. Wt: 221.02 g/mol
InChI Key: BKCJZNIZRWYHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palifosfamide is a synthetic mustard compound with potential antineoplastic activity. An active metabolite of ifosfamide covalently linked to the amino acid lysine for stability, palifosfamide irreversibly alkylates and cross-links DNA through GC base pairs, resulting in irreparable 7-atom inter-strand cross-links;  inhibition of DNA replication and cell death follow. Unlike ifosfamide, this agent is not metabolized to acrolein or chloroacetaldehyde, metabolites associated with bladder and CNS toxicities. In addition, because palifosfamide does not require activation by aldehyde dehydrogenase, it may overcome the tumor resistance seen with ifosfamide.
Isophosphamide mustard, also known as palifosfamide-tris or ifosforamide mustard, belongs to the class of organic compounds known as organic phosphoric acid diamides. These are organophosphorus compounds with the general formula RNP(R2)(O)=O (R=alkyl, aryl;  R2 = amine group). Isophosphamide mustard is a drug. Isophosphamide mustard is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Isophosphamide mustard has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, isophosphamide mustard is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
Palifosfamide (ZIO-201) is a proprietary stabilized metabolite of ifosfamide. Ifosfamide has been shown to be effective in high doses in treating testicular cancer, sarcoma and lymphoma.

Mechanism Of Action

After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis.

properties

CAS RN

1070409-31-2

Product Name

Palifosfamide tromethamine

Molecular Formula

C8H22Cl2N3O5P

Molecular Weight

221.02 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;bis(2-chloroethylamino)phosphinic acid

InChI

InChI=1S/C4H11Cl2N2O2P.C4H11NO3/c5-1-3-7-11(9,10)8-4-2-6;5-4(1-6,2-7)3-8/h1-4H2,(H3,7,8,9,10);6-8H,1-3,5H2

InChI Key

BKCJZNIZRWYHBN-UHFFFAOYSA-N

SMILES

C(CCl)NP(=O)(NCCCl)O.C(C(CO)(CO)N)O

Canonical SMILES

C(CCl)NP(=O)(NCCCl)O

Appearance

Solid powder

Other CAS RN

31645-39-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ifosfamide mustard
ifosforamide mustard
IPAM
iphosphoramide mustard
isophosphamide mustard
isophosphoramide mustard
N,N'-di-(2-chloroethyl)phosphorodiamidic acid
palifosfamide
palifosfamide-tris

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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